2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic molecule featuring a fused pyrimido-thiazine core substituted with a benzyl group, a sulfone moiety (5,5-dioxido), and a thioacetamide side chain linked to a 3,4-dimethylphenyl group. The sulfone group enhances polarity and metabolic stability, while the dimethylphenyl acetamide moiety may influence binding affinity and selectivity.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-18-12-13-21(14-19(18)2)29-25(32)17-35-27-28-15-24-26(30-27)22-10-6-7-11-23(22)31(36(24,33)34)16-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSDRZIGVUEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound characterized by its unique structural features that include a thiazine core fused with a pyrimidine ring. This compound has garnered attention due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 518.61 g/mol. The structure includes key functional groups such as a benzyl group and an acetamide moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 518.61 g/mol |
| CAS Number | 950470-52-7 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require specific reagents and conditions to ensure high yields and purity. Common methods include refluxing in organic solvents like dimethylformamide or dichloromethane.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity . The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL in certain studies . The presence of the thiazine and pyrimidine rings may contribute to its ability to disrupt microbial cell functions.
Anticancer Properties
In vitro studies have suggested that this compound exhibits anticancer properties , particularly against tumorigenic cell lines. For instance, derivatives of similar thiazine compounds have demonstrated selective cytotoxicity against specific cancer cells while sparing normal cells. One study reported EC50 values for related compounds ranging from 28 to 290 ng/mL against tumorigenic cell lines .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of thiazine derivatives, including this compound, showing significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
- The compound was tested alongside standard antibiotics and demonstrated comparable or superior efficacy.
-
Cytotoxicity Assessment :
- In a cytotoxicity assay involving various cancer cell lines (e.g., WI-38 VA-13), the compound exhibited selective cytotoxicity at low concentrations.
- The results indicated that the compound could potentially serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
The biological activity of this compound is hypothesized to involve inhibition of key enzymes involved in cell proliferation and microbial metabolism. Molecular docking studies suggest that it may act as an inhibitor of tyrosine kinases and other critical enzymes involved in signaling pathways related to cancer progression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with thiazolo-pyrimidine derivatives synthesized in , such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) and pyrimido-quinazoline derivatives (12). Key differences include:
Physicochemical Properties
- Melting Points: The target compound’s melting point is unreported, but analogs like 11a (243–246°C) and 12 (268–269°C) suggest that fused heterocycles with polar groups (e.g., cyano, sulfone) exhibit high thermal stability .
- Solubility : The sulfone and acetamide groups in the target compound likely enhance aqueous solubility compared to the lipophilic benzylidene and furan substituents in 11a/b.
- Spectroscopic Data :
- IR : The target compound’s sulfone group would show strong absorption near 1300–1150 cm⁻¹ (asymmetric S=O stretch), absent in 11a/b .
- NMR : The 3,4-dimethylphenyl group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and methyl resonances (δ ~2.2 ppm), contrasting with the benzylidene protons (δ ~7.9–8.0 ppm) in 11a/b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
